Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H31ClN4O5 and its molecular weight is 527.02. The purity is usually 95%.
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Biological Activity
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896371-56-5) is a complex organic compound that exhibits various biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C27H31ClN4O5 |
Molecular Weight | 527.0 g/mol |
Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds in this class have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and E. coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the quinazoline moiety, which has been associated with various anticancer activities in other studies. For example:
- Mechanism of Action : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation and survival . The piperazine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
- Study on Piperazine Derivatives : A study highlighted the synthesis of piperazine-based compounds that demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes. These findings suggest that this compound may also exhibit similar enzyme inhibition properties .
- Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in disease mechanisms, indicating its potential as a lead compound for drug development .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O5/c1-18-7-9-20(28)17-23(18)30-12-14-31(15-13-30)24(33)6-4-3-5-11-32-25(34)21-10-8-19(26(35)37-2)16-22(21)29-27(32)36/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,29,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVRLNIFMLFIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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